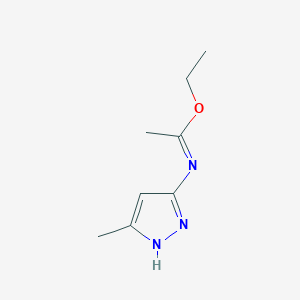
Ethyl (1E)-N-(5-methyl-1H-pyrazol-3-yl)ethanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1E)-N-(5-methyl-1H-pyrazol-3-yl)ethanimidate is an organic compound that features a pyrazole ring substituted with an ethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1E)-N-(5-methyl-1H-pyrazol-3-yl)ethanimidate typically involves the reaction of ethylamine with 5-methyl-1H-pyrazole-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1E)-N-(5-methyl-1H-pyrazol-3-yl)ethanimidate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl (1E)-N-(5-methyl-1H-pyrazol-3-yl)ethanimidate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl (1E)-N-(5-methyl-1H-pyrazol-3-yl)ethanimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-(5-methyl-1H-pyrazol-3-yl)ethylamine: A similar compound with a different substitution pattern on the pyrazole ring.
Ethyl (1E)-N-(1H-pyrazol-3-yl)ethanimidate: Lacks the methyl group on the pyrazole ring.
Ethyl (1E)-N-(5-methyl-1H-pyrazol-3-yl)acetate: Contains an acetate group instead of an ethanimidate group.
Uniqueness
Ethyl (1E)-N-(5-methyl-1H-pyrazol-3-yl)ethanimidate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
93846-27-6 |
|---|---|
Molecular Formula |
C8H13N3O |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
ethyl N-(5-methyl-1H-pyrazol-3-yl)ethanimidate |
InChI |
InChI=1S/C8H13N3O/c1-4-12-7(3)9-8-5-6(2)10-11-8/h5H,4H2,1-3H3,(H,10,11) |
InChI Key |
RPPAICDAWYCRDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NC1=NNC(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Binaphthalen]-2-amine, 2'-methoxy-](/img/structure/B14366345.png)

![2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14366357.png)

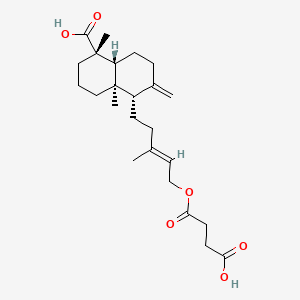
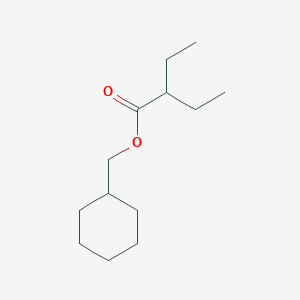

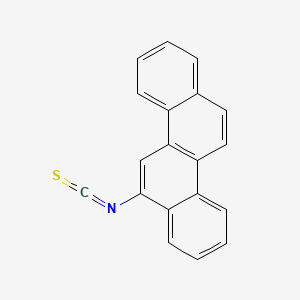
![N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14366386.png)
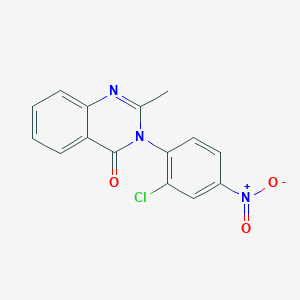
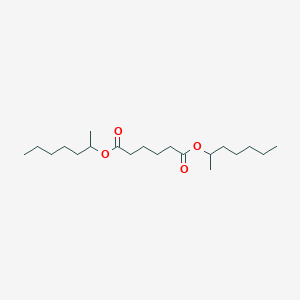
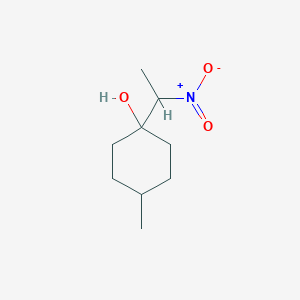

![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol](/img/structure/B14366414.png)
